3-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
3-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amide Bond Formation: The final step involves the formation of the amide bond by reacting the tetrazole-containing intermediate with 3-methoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.
Scientific Research Applications
3-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors with high affinity. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl)amides: Investigated for their antibacterial properties.
Uniqueness
3-methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide stands out due to its dual methoxy and tetrazole functionalities, which provide unique chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for diverse research applications.
Biological Activity
3-Methoxy-N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]benzamide, with the CAS number 1219544-95-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
The molecular formula of this compound is C16H15N5O3, with a molecular weight of 325.32 g/mol. The compound features a methoxy group and a tetrazole ring, which are known to enhance biological activity through various mechanisms.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₅N₅O₃ |
Molecular Weight | 325.32 g/mol |
CAS Number | 1219544-95-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. This interaction may lead to inhibition or modulation of enzymatic activity, impacting various biological pathways.
Antimicrobial Activity
The antimicrobial properties of tetrazole-containing compounds have been well-documented. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities against various pathogens. For example, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The presence of the methoxy group may enhance solubility and membrane penetration, further contributing to antimicrobial efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological activities of related compounds that could provide insights into the potential effects of this compound:
- Anticancer Studies : A series of HSET inhibitors were tested for their ability to induce multipolarity in cancer cells. The results indicated that modifications in the compound's structure significantly influenced its potency .
- Antimicrobial Efficacy : Research on pyrazole derivatives revealed notable antifungal activity against several phytopathogenic fungi, suggesting that similar structural motifs could confer antimicrobial properties .
Properties
Molecular Formula |
C16H15N5O3 |
---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
3-methoxy-N-[3-methoxy-4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-13-5-3-4-11(8-13)16(22)18-12-6-7-14(15(9-12)24-2)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI Key |
UYPBKYHFZYYNOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
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